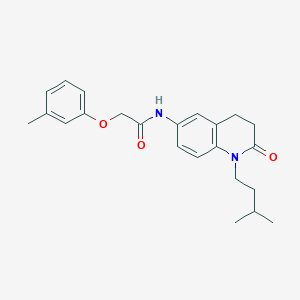
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core substituted with an isopentyl group and an m-tolyloxy acetamide moiety. Its molecular formula is C24H30N2O3, with a molecular weight of approximately 398.52 g/mol. The structural complexity allows for diverse interactions within biological systems, which may contribute to its therapeutic potential.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites or allosteric sites, thereby modulating metabolic pathways.
- Receptor Modulation : It could act as either an agonist or antagonist at various receptor sites, influencing cellular responses.
- Signal Transduction Interference : The compound may alter signal transduction pathways, leading to changes in gene expression and cellular behavior.
Antiviral Activity
Recent studies have highlighted the antiviral properties of tetrahydroquinoline derivatives. For instance, compounds with similar structures have shown effectiveness against various strains of coronaviruses. Initial tests indicated that this compound could also exhibit antiviral activity comparable to known antiviral agents .
Antitumor Properties
Tetrahydroquinoline derivatives are frequently investigated for their antitumor potential. The structural modifications in this compound may enhance its ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways.
Study on Antiviral Efficacy
A comparative study involving tetrahydroquinoline derivatives demonstrated that certain compounds exhibited significant antiviral activity against human coronaviruses (229E and OC43). The results suggested that structural variations in the tetrahydroquinoline scaffold could lead to enhanced antiviral properties .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| N-(1-isopentyl...) | 12 ± 0.5 | >10 |
| Chloroquine | 60 ± 3 | 5 |
| Hydroxychloroquine | 66 ± 3 | 4 |
This table shows that N-(1-isopentyl...) exhibits a lower IC50 value compared to established antiviral drugs, indicating its potential efficacy.
Assessment of Antitumor Activity
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicated a significant reduction in cell viability at concentrations above 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 15 ± 1.0 |
| A549 (Lung) | 20 ± 0.8 |
| HeLa (Cervical) | 18 ± 0.5 |
These findings suggest that N-(1-isopentyl...) may selectively target cancer cells while sparing normal cells.
Propiedades
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16(2)11-12-25-21-9-8-19(14-18(21)7-10-23(25)27)24-22(26)15-28-20-6-4-5-17(3)13-20/h4-6,8-9,13-14,16H,7,10-12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEMUMPUKMWMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













